2-Fluoro-5-methyl-4-(trifluoromethyl)benzonitrile
Overview
Description
2-Fluoro-5-methyl-4-(trifluoromethyl)benzonitrile is an organic compound that belongs to the class of aromatic nitriles It is characterized by the presence of fluorine and trifluoromethyl groups, which impart unique chemical properties to the molecule
Scientific Research Applications
2-Fluoro-5-methyl-4-(trifluoromethyl)benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.
Medicine: It serves as an intermediate in the synthesis of drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of agrochemicals and materials with specialized properties
Safety and Hazards
Mechanism of Action
Mode of Action
It is known that the compound may be used in chemical synthesis , suggesting it could interact with other molecules to form new compounds.
Biochemical Pathways
The compound’s role in chemical synthesis suggests it may be involved in various biochemical reactions , but the specifics of these pathways and their downstream effects require further investigation.
Result of Action
Biochemical Analysis
Biochemical Properties
2-Fluoro-5-methyl-4-(trifluoromethyl)benzonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further interact with other cellular components . Additionally, this compound can bind to specific protein receptors, influencing their activity and downstream signaling pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cancer cell lines, this compound can inhibit cell proliferation by interfering with the mitogen-activated protein kinase (MAPK) signaling pathway . This compound also affects gene expression by altering the transcriptional activity of specific genes involved in cell cycle regulation and apoptosis . Furthermore, it impacts cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, this compound can bind to the active site of cytochrome P450 enzymes, leading to enzyme inhibition and the formation of reactive intermediates . These intermediates can further interact with DNA, proteins, and lipids, causing oxidative stress and cellular damage . Additionally, this compound can modulate the activity of transcription factors, leading to changes in gene expression and subsequent cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to cumulative effects on cellular function, including increased oxidative stress, DNA damage, and apoptosis . These long-term effects are particularly evident in in vitro and in vivo studies, where continuous exposure to this compound results in significant cellular and molecular changes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal toxicity and exert beneficial effects, such as anti-proliferative activity in cancer models . At higher doses, this compound can induce toxic effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity . These adverse effects are dose-dependent and may involve threshold effects, where a certain concentration of the compound is required to elicit toxic responses . Therefore, careful consideration of dosage is essential when using this compound in animal studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, the metabolism of this compound can result in the production of reactive oxygen species (ROS), which can cause oxidative stress and damage to cellular components . Additionally, this compound can affect the levels of key metabolites involved in energy production, lipid metabolism, and detoxification processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes through passive diffusion and active transport mechanisms . It can also interact with specific transporters and binding proteins, influencing its localization and accumulation within cells . For instance, this compound can bind to albumin in the bloodstream, facilitating its distribution to various tissues . Within cells, this compound can accumulate in specific organelles, such as the mitochondria and endoplasmic reticulum, where it exerts its effects on cellular function .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound can be targeted to specific compartments or organelles through targeting signals and post-translational modifications . For example, this compound can be localized to the mitochondria, where it affects mitochondrial function and energy production . It can also be directed to the endoplasmic reticulum, influencing protein folding and secretion . The subcellular localization of this compound is crucial for its ability to modulate cellular processes and exert its biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-methyl-4-(trifluoromethyl)benzonitrile can be achieved through several methods. One common approach involves the reaction of 3-bromo-4-fluorobenzaldehyde with copper(I) cyanide under heating conditions. The reaction typically takes place in a solvent such as N-methyl-2-pyrrolidone (NMP) at elevated temperatures around 170°C .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-methyl-4-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The fluorine and trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols. The reactions typically occur under mild conditions with the use of catalysts.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aromatic amine derivative, while oxidation can produce corresponding carboxylic acids or ketones.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-(trifluoromethyl)benzonitrile: Similar in structure but with a different substitution pattern on the aromatic ring.
4-(Trifluoromethyl)benzonitrile: Lacks the fluorine and methyl groups, resulting in different chemical properties and reactivity.
2-Chloro-5-(trifluoromethyl)benzonitrile: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and applications.
Uniqueness
2-Fluoro-5-methyl-4-(trifluoromethyl)benzonitrile is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties. The combination of fluorine, methyl, and trifluoromethyl groups enhances its stability, reactivity, and potential for use in various applications compared to its analogs.
Properties
IUPAC Name |
2-fluoro-5-methyl-4-(trifluoromethyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F4N/c1-5-2-6(4-14)8(10)3-7(5)9(11,12)13/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITMYXYMYSSFKNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(F)(F)F)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101231635 | |
Record name | 2-Fluoro-5-methyl-4-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101231635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1323966-20-6 | |
Record name | 2-Fluoro-5-methyl-4-(trifluoromethyl)benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1323966-20-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluoro-5-methyl-4-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101231635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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